4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of thiophene and imidazopyridine. Thiophene is a five-membered ring containing sulfur, while imidazopyridine is a fused bicyclic system consisting of an imidazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a thiophene derivative and an imidazopyridine precursor. For example, the reaction of 3-thiophenecarboxaldehyde with 2-aminopyridine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazopyridine moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and imidazopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Various substituted thiophene and imidazopyridine derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- 4-(Furan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- 4-(Pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Uniqueness
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can result in distinct biological activities and applications compared to similar compounds .
Properties
Molecular Formula |
C10H11N3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-thiophen-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H11N3S/c1-3-11-9(7-2-4-14-5-7)10-8(1)12-6-13-10/h2,4-6,9,11H,1,3H2,(H,12,13) |
InChI Key |
DHAIYOSADFKYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CSC=C3 |
Origin of Product |
United States |
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